molecular formula C13H13N3O5 B7890850 Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B7890850
M. Wt: 291.26 g/mol
InChI Key: BKMDORDJVPQCFD-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a 4-methoxy-3-nitrophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:

    Nitration: The nitration of 4-methoxyaniline to obtain 4-methoxy-3-nitroaniline.

    Diazotization and Coupling: The diazotization of 4-methoxy-3-nitroaniline followed by coupling with ethyl acetoacetate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a base to form the pyrazole ring, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and yield. For example, a fully continuous-flow nitration and post-processing protocol can be employed to streamline the synthesis, quenching, neutralization, extraction, and separation steps .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products

    Reduction: Ethyl 5-(4-methoxy-3-aminophenyl)-1H-pyrazole-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: Lacks the methoxy group, which can influence its electronic properties and reactivity.

    Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-3-carboxylate: The position of the carboxylate group is different, affecting its chemical behavior and applications.

Uniqueness

Ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields.

Properties

IUPAC Name

ethyl 5-(4-methoxy-3-nitrophenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-3-21-13(17)9-7-14-15-12(9)8-4-5-11(20-2)10(6-8)16(18)19/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMDORDJVPQCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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